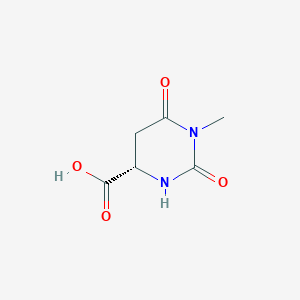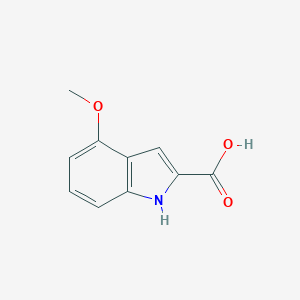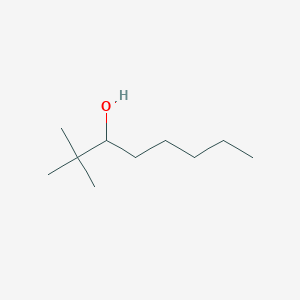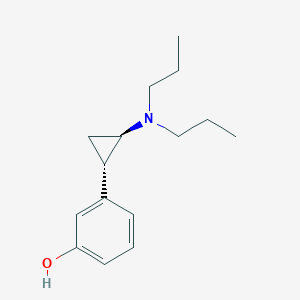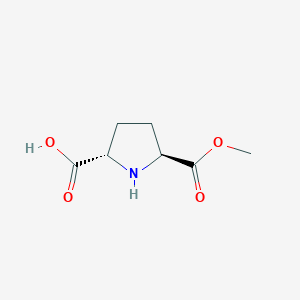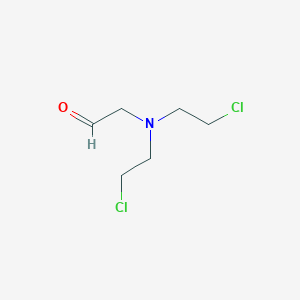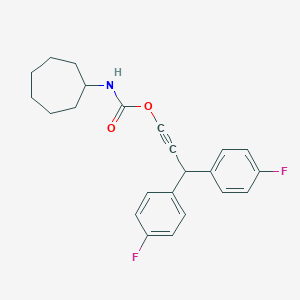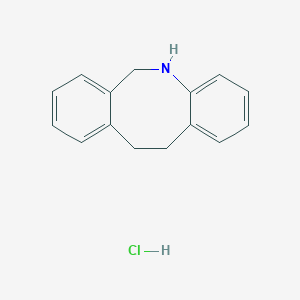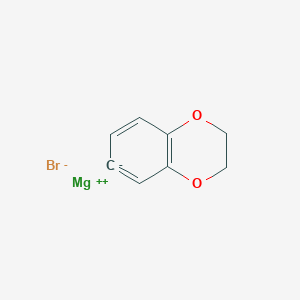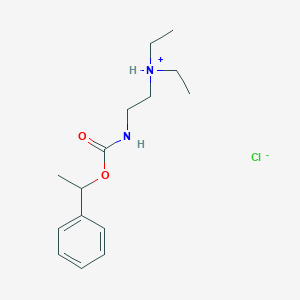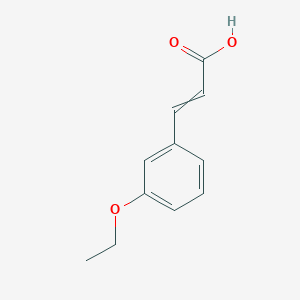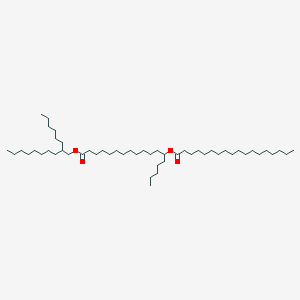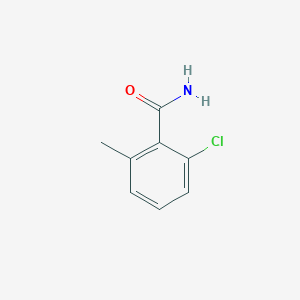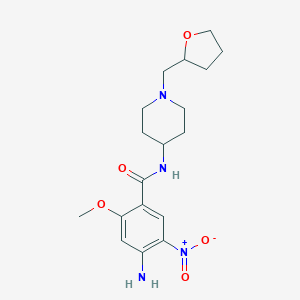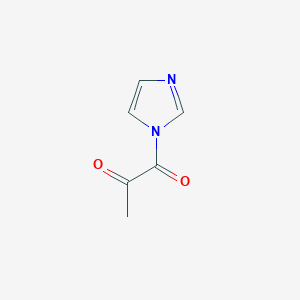
1-(1H-Imidazol-1-yl)propane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-Imidazol-1-yl)propane-1,2-dione is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as glycine, an amino acid that acts as a neurotransmitter in the central nervous system.
作用機序
The mechanism of action of 1-(1H-Imidazol-1-yl)propane-1,2-dione is not fully understood. However, it is believed to act by modulating the activity of N-methyl-D-aspartate (NMDA) receptors in the brain. NMDA receptors are involved in learning, memory, and synaptic plasticity, and their dysfunction has been implicated in various neurological disorders.
生化学的および生理学的効果
1-(1H-Imidazol-1-yl)propane-1,2-dione has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of glutathione, an antioxidant that protects cells from oxidative damage. It also reduces the levels of inflammatory cytokines such as TNF-alpha and IL-1beta. Additionally, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
実験室実験の利点と制限
One of the advantages of using 1-(1H-Imidazol-1-yl)propane-1,2-dione in lab experiments is its low toxicity and high water solubility. It can be easily administered to cells and animals without causing any adverse effects. However, one of the limitations is its low bioavailability, which means that it may not reach the target tissues in sufficient concentrations.
将来の方向性
There are several future directions for the research on 1-(1H-Imidazol-1-yl)propane-1,2-dione. One of the directions is to investigate its potential use in the treatment of psychiatric disorders such as depression and anxiety. Another direction is to study its effects on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, further research is needed to understand its mechanism of action and to develop more effective delivery methods that can increase its bioavailability.
Conclusion:
In conclusion, 1-(1H-Imidazol-1-yl)propane-1,2-dione is a promising compound that has potential therapeutic applications in various fields of scientific research. Its low toxicity, high water solubility, and neuroprotective, anti-inflammatory, and anti-cancer properties make it a valuable tool for researchers. Further research is needed to fully understand its mechanism of action and to explore its potential use in the treatment of various diseases.
合成法
1-(1H-Imidazol-1-yl)propane-1,2-dione can be synthesized by reacting glycine with formaldehyde in the presence of hydrochloric acid. This reaction results in the formation of a white crystalline powder that is soluble in water. The purity of the compound can be confirmed by using various analytical techniques such as NMR, IR, and HPLC.
科学的研究の応用
1-(1H-Imidazol-1-yl)propane-1,2-dione has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have a neuroprotective effect in the treatment of ischemic stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It also has anti-inflammatory, anti-oxidant, and anti-cancer properties.
特性
CAS番号 |
103808-36-2 |
|---|---|
製品名 |
1-(1H-Imidazol-1-yl)propane-1,2-dione |
分子式 |
C6H6N2O2 |
分子量 |
138.12 g/mol |
IUPAC名 |
1-imidazol-1-ylpropane-1,2-dione |
InChI |
InChI=1S/C6H6N2O2/c1-5(9)6(10)8-3-2-7-4-8/h2-4H,1H3 |
InChIキー |
JLOUTKGHPRAWQN-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=O)N1C=CN=C1 |
正規SMILES |
CC(=O)C(=O)N1C=CN=C1 |
同義語 |
1H-Imidazole, 1-(1,2-dioxopropyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



